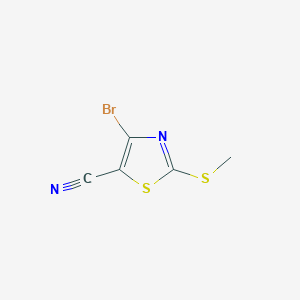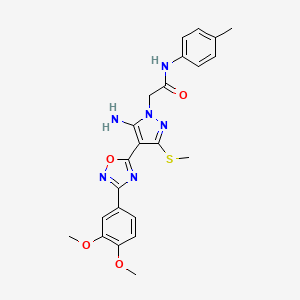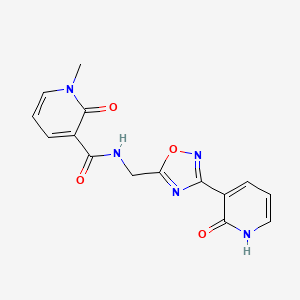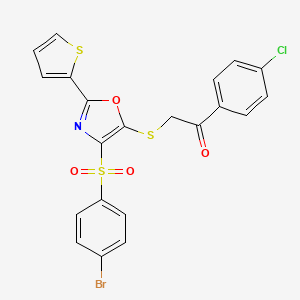
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoxazole and thiadiazole rings, followed by the introduction of the thioether and carboxamide groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound’s structure features a balance of polar (carboxamide) and nonpolar (isoxazole and thiadiazole) regions, which could influence its solubility and reactivity. The presence of aromatic rings (isoxazole and thiadiazole) may also contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the carboxamide could undergo hydrolysis, and the thioether might be oxidized. The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its structure. For instance, the balance of polar and nonpolar regions could affect its solubility in different solvents. The presence of aromatic rings could contribute to its UV/Vis absorption spectrum .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Researchers have developed methods for synthesizing novel derivatives of thiadiazoles and thiohydantoins, highlighting the chemical versatility and potential for generating compounds with diverse biological activities. The synthesis involves mild conditions and selective reactions, demonstrating the compound's utility in chemical synthesis (Balya et al., 2008).
- A study on benzimidazole derivatives bearing acidic heterocycles as tetrazole bioisosteres explored the synthesis and angiotensin II receptor antagonistic activities, indicating the compound's relevance in designing bioactive molecules (Kohara et al., 1996).
Biological Activities
- Microwave-assisted synthesis was used to create Schiff’s bases containing a thiadiazole scaffold, which were evaluated for anticancer activity against a panel of human cancer cell lines. This research indicates the compound's potential as a lead for developing new anticancer agents (Tiwari et al., 2017).
- Another study focused on the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. This demonstrates the compound's application in creating new antibiotics or treatments for infections (Başoğlu et al., 2013).
Methodological Advances
- The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles via oxidative dimerization of thioamides offers a convenient method for preparing these compounds, highlighting the compound's role in facilitating chemical synthesis processes (Takikawa et al., 1985).
- Research into Pd-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives with isoxazole-3-carboxamide demonstrates the compound's utility in selective and efficient chemical transformations, important for developing new synthetic methodologies (Pasunooti et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3S2/c1-9-6-12(22-25-9)14(24)19-15-20-21-16(27-15)26-8-13(23)18-7-10-4-2-3-5-11(10)17/h2-6H,7-8H2,1H3,(H,18,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMASZIHXQRPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2438449.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one](/img/structure/B2438450.png)
![6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2438451.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438452.png)

![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide](/img/structure/B2438455.png)

